molecular formula C9H18O3 B3188884 Tert-butyl 3-hydroxy-2,2-dimethylpropanoate CAS No. 25307-76-0

Tert-butyl 3-hydroxy-2,2-dimethylpropanoate

Cat. No. B3188884
CAS RN: 25307-76-0
M. Wt: 174.24 g/mol
InChI Key: RLFQMGRNOHPVPI-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-2,2-dimethylpropanoate is a synthetic compound with the molecular formula C9H18O3 and a molecular weight of 174.24 g/mol . It is widely used in various industries due to its unique properties.


Synthesis Analysis

The synthesis of Tert-butyl 3-hydroxy-2,2-dimethylpropanoate involves several steps. In one experiment, carboxylic acid, tert-butoxypyridine, and boron trifluoride diethyl etherate were added to a vial containing dry PhCH3. The reaction mixture was stirred at room temperature for 30 minutes before being quenched with anhydrous NaHCO3 . The reaction mixture was then diluted with ethyl acetate, washed with water and brine, and dried over anhydrous sodium sulfate. The resulting residue was purified by flash column chromatography on silica gel to yield the desired product .


Molecular Structure Analysis

The molecular structure of Tert-butyl 3-hydroxy-2,2-dimethylpropanoate is characterized by the presence of a tert-butyl group, a hydroxy group, and a dimethylpropanoate group . The exact linear structure formula and InChI Key are not provided in the sources .


Physical And Chemical Properties Analysis

Tert-butyl 3-hydroxy-2,2-dimethylpropanoate has a molecular weight of 174.24 g/mol . The exact boiling point and other physical and chemical properties are not provided in the sources .

properties

IUPAC Name

tert-butyl 3-hydroxy-2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-8(2,3)12-7(11)9(4,5)6-10/h10H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFQMGRNOHPVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1M lithium tri-tert-butoxy-aluminohydride/tetrahydrofuran solution (14 ml) was added dropwise to a solution of tert-butyl methyl 2,2-dimethyl-malonate (1.12 g) in tetrahydrofuran (30 ml) under nitrogen atmosphere over 15 minutes and the mixture was heated to reflux for 2 hours. The reaction mixture was cooled to room temperature, a saturated ammonium chloride aq. solution and ethyl acetate were added and the organic layer was separated, washed with water and a saturated brine, dried over magnesium sulfate and concentrated in vacuo to give the titled compound (800 mg). MS (m/z): 175 [M+H]+.
Name
lithium tri-tert-butoxy-aluminohydride tetrahydrofuran
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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